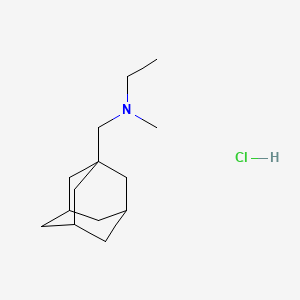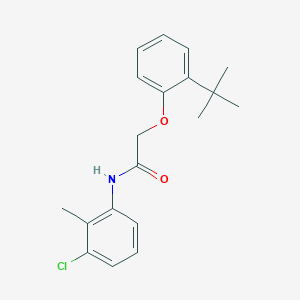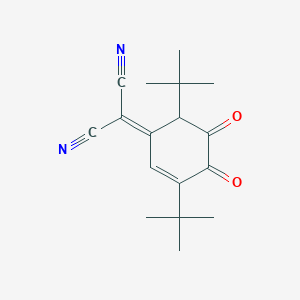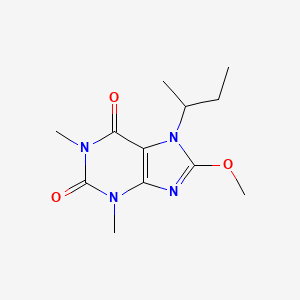![molecular formula C18H15IN2O2 B5233153 4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DIBO, and it is a versatile compound that can be used in a wide range of applications, from drug discovery to material science.
Wirkmechanismus
The mechanism of action of DIBO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for viral replication and cancer cell growth. Specifically, DIBO has been shown to inhibit the activity of the integrase enzyme in HIV, which is essential for viral replication. In cancer cells, DIBO has been shown to induce cell death by activating the apoptotic pathway.
Biochemical and Physiological Effects:
DIBO has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DIBO can inhibit viral replication and induce cell death in cancer cells. Additionally, DIBO has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DIBO is its versatility. It can be easily synthesized and can be used in a wide range of applications. Additionally, DIBO has been shown to have potent activity against a wide range of viruses and cancer cells, making it a promising candidate for drug discovery. However, one of the limitations of DIBO is its potential toxicity. Further studies are needed to fully understand the toxicity profile of DIBO and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on DIBO. One area of research is the development of DIBO-based drugs for the treatment of viral infections and cancer. Additionally, further research is needed to fully understand the mechanism of action of DIBO and its potential side effects. Finally, there is a need for the development of new synthesis methods for DIBO that are more efficient and cost-effective.
Synthesemethoden
The synthesis of DIBO involves the reaction of 4-dimethylaminobenzaldehyde with 2-iodobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to form DIBO. This synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
DIBO has been extensively studied for its potential applications in drug discovery. It has been shown to have potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza. Additionally, DIBO has been shown to have anticancer activity, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-iodophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-21(2)13-9-7-12(8-10-13)11-16-18(22)23-17(20-16)14-5-3-4-6-15(14)19/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQOBAHLYOGFE-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)



![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)


![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)
![1-(isobutyrylthio)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5233121.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)
![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)